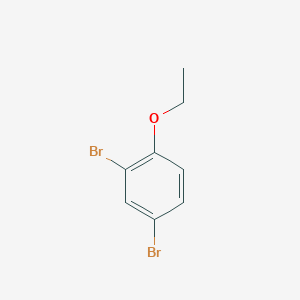

2,4-Dibromo-1-ethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJWQUSDHUJXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 1 Ethoxybenzene

Electrophilic Aromatic Substitution Approaches to Dibromination

The most direct route to 2,4-Dibromo-1-ethoxybenzene involves the electrophilic aromatic substitution (EAS) of ethoxybenzene. The ethoxy group's electronic properties are central to the success and regioselectivity of this transformation.

The ethoxy group (-OCH₂CH₃) is a powerful activating group in electrophilic aromatic substitution. pearson.com It donates electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. pearson.commsu.edu This activation is not uniform across the ring; the electron density is preferentially increased at the ortho and para positions. pearson.comyoutube.com Consequently, the ethoxy group is classified as an ortho, para-director.

When ethoxybenzene undergoes bromination, the incoming bromine electrophile is directed to these activated positions. The first bromination step yields a mixture of o-bromoethoxybenzene and p-bromoethoxybenzene, with the para isomer often being the major product due to reduced steric hindrance. msu.eduyoutube.com To achieve the desired 2,4-disubstitution, a second bromination event must occur. Starting with ethoxybenzene, the first bromine atom attaches to the para (4-position). The resulting 1-bromo-4-ethoxybenzene is then subjected to a second bromination, which is directed by both the strongly activating ethoxy group and the deactivating but ortho, para-directing bromine atom. The ethoxy group's influence dominates, directing the second bromine to one of the available ortho positions, resulting in the formation of this compound.

The choice of brominating agent and catalyst is critical for controlling the extent of bromination and achieving high yields of the dibrominated product. While molecular bromine (Br₂) is the fundamental reagent, its reactivity often requires careful management to prevent over-bromination or the formation of undesired isomers.

A variety of reagents and catalytic systems have been investigated to optimize this process. nih.govwku.edu Lewis acids such as iron(III) bromide (FeBr₃) are commonly used as catalysts. youtube.comlibretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile (often represented as "Br⁺") that can overcome the aromaticity of the benzene ring. libretexts.org For highly activated rings like ethoxybenzene, the reaction can sometimes proceed even without a catalyst, for instance, using bromine in acetic acid. youtube.com

More specialized reagents offer alternative pathways. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and is often used for regioselective brominations, sometimes in conjunction with silica (B1680970) gel or in solvents like acetonitrile (B52724) to enhance para-selectivity. nih.govresearchgate.net Other powerful brominating agents like Dibromoisocyanuric acid (DBI) have been shown to be highly effective, capable of brominating even deactivated rings under relatively mild conditions, suggesting their potential utility for controlled di- and polybromination reactions. tcichemicals.com

Table 1: Selected Brominating Systems for Aromatic Ethers

| Reagent(s) | Catalyst/Solvent | Typical Application | Reference(s) |

|---|---|---|---|

| Br₂ | FeBr₃ | General purpose, strong electrophile generation | youtube.com, libretexts.org |

| Br₂ | Acetic Acid | Bromination of highly activated rings | youtube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or Silica Gel | Regioselective para-bromination | nih.gov, researchgate.net |

| Dibromoisocyanuric acid (DBI) | Sulfuric Acid | Powerful bromination for various substrates | tcichemicals.com |

The formation of this compound via electrophilic aromatic substitution proceeds through a well-established two-step mechanism for each bromine addition. libretexts.org

First Bromination (Formation of 4-Bromoethoxybenzene):

Generation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) interacts with molecular bromine to form a highly electrophilic complex, which effectively acts as a source of Br⁺. youtube.comlibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the ethoxybenzene ring attacks the electrophilic bromine. This attack preferentially occurs at the para position. The aromaticity of the ring is temporarily broken, and a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. pearson.comlibretexts.org The positive charge in this intermediate is delocalized over the ortho and para carbons and onto the oxygen of the ethoxy group, which provides significant stabilization. nih.gov

Deprotonation to Restore Aromaticity: A weak base, such as the FeBr₄⁻ anion formed in the first step, removes the proton from the carbon atom that now bears the bromine atom. pearson.com This restores the aromatic π system and yields the monosubstituted product, p-bromoethoxybenzene, with regeneration of the catalyst. youtube.com

Second Bromination (Formation of this compound): The process is repeated on the 4-bromoethoxybenzene substrate. The powerful activating and ortho-directing influence of the ethoxy group overrides the weaker deactivating effect of the bromine atom, directing the second electrophilic attack to the C-2 position (ortho to the ethoxy group). This leads to a second sigma complex, which then undergoes deprotonation to yield the final product, this compound.

Functional Group Transformations and Derivatizations for this compound Synthesis

An alternative to direct dibromination of ethoxybenzene involves building the molecule from precursors that already contain some of the required structural features. These multi-step sequences allow for greater control, particularly when the desired isomer is difficult to isolate from a direct substitution reaction.

A prominent strategy in this category is to begin with a pre-brominated phenol (B47542). The synthesis of 2,4-dibromophenol (B41371) is a standard transformation. This intermediate can then be converted to the target ether via the Williamson ether synthesis. byjus.com

In this reaction, the acidic 2,4-dibromophenol is first treated with a base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding sodium 2,4-dibromophenoxide. This phenoxide is a potent nucleophile. The subsequent introduction of an ethylating agent, typically ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), results in a nucleophilic substitution (Sₙ2) reaction. The phenoxide oxygen attacks the electrophilic α-carbon of the ethyl halide, displacing the halide ion and forming the ether linkage, thus yielding this compound.

Reaction Scheme:

2,4-Dibromophenol + NaOH → Sodium 2,4-dibromophenoxide + H₂O

Sodium 2,4-dibromophenoxide + CH₃CH₂Br → this compound + NaBr

This method provides an unambiguous route to the desired 2,4-isomer, as the positions of the bromine atoms are fixed from the start.

The principles of retrosynthetic analysis are crucial for designing effective multi-step syntheses. youtube.comlibretexts.org The order in which reactions are performed can dramatically alter the final product due to the directing effects of the substituents introduced at each stage. libretexts.orgyoutube.com

To synthesize this compound, two primary sequences starting from benzene or phenol can be considered:

Sequence A: Etherification followed by Bromination:

Phenol to Ethoxybenzene: Phenol can be converted to ethoxybenzene via the Williamson ether synthesis as described above (using phenol instead of 2,4-dibromophenol).

Ethoxybenzene to this compound: The resulting ethoxybenzene is then subjected to controlled dibromination using appropriate reagents and conditions, as detailed in Section 2.1. This is the most common and direct multi-step approach.

Sequence B: Bromination followed by Etherification:

Phenol to 2,4-Dibromophenol: Phenol is first dibrominated. Treatment of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol, but under controlled conditions (e.g., bromine in a less polar solvent), dibromination can be achieved. byjus.com

2,4-Dibromophenol to this compound: The resulting 2,4-dibromophenol is then etherified using an ethyl halide and a base. This route, as outlined in section 2.2.1, offers excellent regiochemical control.

Both sequences effectively lead to the target molecule, but Sequence B often provides a cleaner product profile by avoiding the formation of isomeric byproducts during the bromination step.

Advanced Chemical Transformations and Reactivity of 2,4 Dibromo 1 Ethoxybenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. 2,4-Dibromo-1-ethoxybenzene, with its two bromine substituents, is an ideal candidate for sequential or regioselective functionalization using these methods.

Palladium-Catalyzed Cross-Coupling Strategies with this compound (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Couplings)

Palladium catalysts are paramount in facilitating a variety of cross-coupling reactions, each offering a unique pathway to introduce new functional groups onto the aromatic core of this compound. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.org For this compound, this method can be employed to introduce aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orgmdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is valuable for the vinylation of this compound, leading to the formation of styrenyl-type derivatives. diva-portal.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. It employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a direct route to substituted phenylacetylenes from this compound. organic-chemistry.org

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups, making it a robust method for the derivatization of this compound. harvard.eduorganic-chemistry.org

Below is an illustrative data table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions with a generic arylmonobromide, which can be extrapolated to the functionalization of this compound.

| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 |

| Heck | Pd(OAc)₂/PPh₃ | Alkene | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |

| Sonogashira | Pd(PPh₃)₄/CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF | 25-80 |

| Stille | Pd(PPh₃)₄ | Organostannane | - | Toluene, DMF | 80-110 |

This table presents generalized conditions and specific optimization would be required for this compound.

Regioselective Functionalization via Differential Reactivity of Bromine Substituents

A key aspect of the chemistry of this compound is the potential for regioselective functionalization. The two bromine atoms are in different chemical environments: one is ortho to the electron-donating ethoxy group, and the other is para. Generally, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the relative reactivity of the halogen atoms is influenced by both electronic and steric effects.

The bromine atom at the 4-position (para to the ethoxy group) is typically more reactive towards oxidative addition to the palladium(0) catalyst compared to the bromine at the 2-position (ortho to the ethoxy group). This is primarily due to the steric hindrance imposed by the adjacent ethoxy group on the ortho-bromine. Consequently, a single equivalent of a coupling partner under carefully controlled conditions would be expected to selectively react at the C-4 position. This differential reactivity allows for the stepwise introduction of two different substituents.

For instance, a Suzuki-Miyaura coupling could be performed selectively at the 4-position, followed by a subsequent Sonogashira coupling at the 2-position, leading to a highly functionalized, unsymmetrical product. The ability to control this regioselectivity is a powerful tool in the synthesis of complex molecules. nih.govresearchgate.netnih.gov

Mechanistic Studies of Catalytic Cycles Involving this compound

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. For this compound, the regioselectivity is often determined at this stage, with the less sterically hindered C-Br bond at the 4-position reacting preferentially.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organometallic coupling partner (e.g., organoboron, organotin).

Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Kinetic and spectroscopic studies on related systems have provided a deep understanding of these fundamental steps, which is crucial for optimizing reaction conditions and controlling outcomes.

Nucleophilic Aromatic Substitution and Related Processes

Beyond metal-catalyzed reactions, the bromine atoms on this compound can also be displaced through nucleophilic aromatic substitution (SNA_r).

Displacement of Bromine Substituents by Diverse Nucleophiles

Nucleophilic aromatic substitution on aryl halides is generally challenging but can be facilitated by the presence of activating groups. libretexts.org While the ethoxy group is an activating group for electrophilic substitution, it is deactivating for nucleophilic substitution. However, under forcing conditions or with highly reactive nucleophiles, displacement of the bromine atoms can occur. masterorganicchemistry.com

The reactivity of the two bromine atoms towards nucleophilic attack is also expected to differ. The presence of the ethoxy group may influence the electron density at the ortho and para positions, but typically, strong electron-withdrawing groups are required for efficient SNA_r reactions. nih.gov Nevertheless, a range of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromine atoms, leading to the formation of new ethers, thioethers, and anilines, respectively. gatech.edushimizu-uofsc.netsavemyexams.com

The following table illustrates the potential for nucleophilic aromatic substitution on this compound with various nucleophiles, based on general principles.

| Nucleophile | Reagent | Potential Product Type | Typical Conditions |

| Alkoxide | Sodium methoxide | Methoxy-substituted benzene (B151609) | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium thiophenoxide | Phenylthio-substituted benzene | High temperature, polar aprotic solvent |

| Amine | Ammonia, alkylamines | Amino-substituted benzene | High pressure, high temperature, or with a strong base |

This table is illustrative and specific conditions for this compound would require experimental determination.

Reactivity of the Ethoxy Group in Derivatization Reactions

The ethoxy group in this compound is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com This cleavage reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an S_N2-type mechanism. This would result in the formation of 2,4-dibromophenol (B41371) and ethyl halide. This transformation allows for the unmasking of a phenol (B47542) functionality, which can then be used in a variety of other synthetic transformations, such as O-acylation, O-alkylation, or the Williamson ether synthesis.

Formation and Reactivity of Organometallic Intermediates from this compound

The presence of two bromine atoms on the aromatic ring of this compound allows for the generation of highly reactive organometallic species. These intermediates, primarily Grignard reagents and organolithium compounds, serve as potent nucleophiles and are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.

Generation of Grignard Reagents and Organolithium Compounds

Grignard Reagents: The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The reaction proceeds via the insertion of magnesium into the carbon-bromine bond. leah4sci.com Given the two bromine atoms at positions 2 and 4, the regioselectivity of Grignard formation is a key consideration. The electronic and steric environment of the bromine atoms influences their reactivity, with one potentially being more susceptible to metal insertion than the other.

Organolithium Compounds: Organolithium reagents can be generated from this compound through halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium. This reaction is generally performed at low temperatures in an inert solvent. The choice of reaction conditions can influence which bromine atom undergoes the exchange.

Subsequent Reactions with Electrophiles

Once formed, the Grignard or organolithium derivatives of this compound can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. leah4sci.comyoutube.commasterorganicchemistry.com

Common electrophilic partners include:

Aldehydes and Ketones: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. leah4sci.comlibretexts.org

Carbon Dioxide: Carboxylation with CO2, followed by acidification, leads to the formation of carboxylic acids. masterorganicchemistry.com

Esters: Grignard reagents typically add twice to esters to produce tertiary alcohols. masterorganicchemistry.com

Epoxides: Reaction with epoxides results in the formation of alcohols, with the nucleophilic attack occurring at the less substituted carbon of the epoxide ring. leah4sci.com

The table below summarizes the expected products from the reaction of a monosubstituted organometallic intermediate derived from this compound with various electrophiles.

| Organometallic Intermediate | Electrophile | Product after Workup |

| 2-Bromo-4-ethoxyphenylmagnesium bromide | Formaldehyde | (2-Bromo-4-ethoxyphenyl)methanol |

| 2-Bromo-4-ethoxyphenylmagnesium bromide | Acetone | 2-(2-Bromo-4-ethoxyphenyl)propan-2-ol |

| 2-Bromo-4-ethoxyphenylmagnesium bromide | Carbon Dioxide | 2-Bromo-4-ethoxybenzoic acid |

| 4-Bromo-2-ethoxyphenylmagnesium bromide | Ethyl acetate | 1,1-Bis(4-bromo-2-ethoxyphenyl)ethanol |

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 1 Ethoxybenzene and Its Congeners

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, which occur at characteristic frequencies, a molecular fingerprint can be obtained.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a detailed pattern of absorption bands, each corresponding to a specific type of bond or functional group.

For 2,4-Dibromo-1-ethoxybenzene, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm its structure. The presence of the aromatic ring is typically indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) would show characteristic asymmetric and symmetric stretching bands. The C-Br stretching vibrations are expected at lower frequencies, typically in the 650-395 cm⁻¹ range shimadzu.com.

While a specific, publicly available FTIR spectrum for this compound is not readily found, data for related dibromobenzene isomers from the NIST Chemistry WebBook can provide a reference for the expected aromatic and C-Br vibrations nist.govnist.gov. For instance, the spectrum for 1,4-dibromobenzene (B42075) shows prominent peaks related to the benzene (B151609) ring and the carbon-bromine bonds nist.gov.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (ethoxy) | Stretching | 2980 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Aryl ether) | Asymmetric Stretching | 1270 - 1230 |

| C-O (Aryl ether) | Symmetric Stretching | 1050 - 1010 |

This table is based on established group frequencies and data for analogous compounds.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. This often means that vibrations that are weak in FTIR, such as those of symmetric, non-polar bonds, may be strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring and the C-Br bonds. Spectra of related compounds, such as 1,4-dibromobenzene and 2,4-dibromophenol (B41371), show characteristic Raman shifts that can be used to infer the spectrum of the target molecule chemicalbook.comchemicalbook.com. The aromatic ring vibrations and the carbon-bromine stretches would provide key structural information.

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the electronic structure of a molecule by measuring the transitions between different electronic energy levels, which occur upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of UV and visible light, which promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions, primarily π → π* and n → π* transitions in aromatic compounds.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The ethoxy group (-OC₂H₅) is an auxochrome, which can cause a bathochromic (red) shift of the benzene absorption bands due to the extension of the conjugated system by the lone pair electrons on the oxygen atom. The bromine substituents may also influence the absorption maxima. Theoretical studies on similar molecules, such as 2,4'-dibromoacetophenone, show electronic absorption spectra that can be calculated using time-dependent density functional theory (TD-DFT), providing a prediction of the expected absorption wavelengths researchgate.net. Generally, the absorption peaks of organic compounds tend to shift to longer wavelengths as the conjugated system becomes larger shimadzu.com.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary band) | ~210 |

This table is an estimation based on the UV spectra of substituted benzenes and related dibrominated aromatic compounds. nih.gov

While this compound itself is not a strong chromophore, this moiety can be incorporated into larger conjugated systems to create novel dyes and functional materials. The electronic properties of the dibromo-ethoxybenzene unit can significantly influence the photophysical properties of the resulting chromophore.

The electron-donating nature of the ethoxy group and the electron-withdrawing or heavy-atom effect of the bromine atoms can be used to tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes of the larger system rsc.org. For example, incorporating this unit into a π-conjugated polymer or a donor-acceptor type chromophore could lead to materials with interesting optical and electronic properties for applications in organic electronics or sensing semanticscholar.orgresearchgate.netrsc.org. The presence of bromine atoms can also promote intersystem crossing, potentially enhancing phosphorescence or enabling applications in photodynamic therapy.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Computational and Theoretical Studies of 2,4 Dibromo 1 Ethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and potential chemical reactivity of 2,4-Dibromo-1-ethoxybenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations are employed to determine its optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

These calculations are also crucial for exploring reaction energetics. By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation energies for potential reactions involving this compound, thereby predicting reaction mechanisms and product distributions. While detailed peer-reviewed DFT studies specifically on this molecule are not prevalent, the fundamental properties available in public databases are derived from such computational methods. nih.gov

Table 1: General and Computed Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Br₂O | PubChem nih.gov |

| Molecular Weight | 279.96 g/mol | PubChem nih.gov |

| Exact Mass | 277.89419 Da | PubChem nih.gov |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. While computationally more intensive than DFT, ab initio calculations serve as a benchmark for verifying the results of less demanding methods. They are particularly valuable for obtaining precise values for electronic energies, dipole moments, and polarizabilities. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the understanding of its electronic structure and to provide a definitive reference for its gas-phase properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the electron-donating ethoxy group (-OC₂H₅) and the lone pairs on the oxygen and bromine atoms contribute significantly to the HOMO. The electron density of the HOMO is expected to be concentrated on the benzene (B151609) ring, particularly at the positions ortho and para to the activating ethoxy group that are not substituted by bromine, as well as on the heteroatoms. This suggests these sites are susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons. The LUMO of this compound is anticipated to be an antibonding π* orbital distributed across the aromatic ring. The presence of the electronegative bromine atoms withdraws electron density and lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, particularly at the carbon atoms bonded to the bromines, which are potential leaving groups.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

For this compound, MD simulations can be particularly useful for:

Conformational Analysis: The ethoxy group has rotational freedom around the C-O bond. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its packing in a solid state or its interaction with other molecules in a solution.

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal the nature of their interactions. These include van der Waals forces and potential dipole-dipole interactions. Given the presence of two bromine atoms, halogen bonding (an interaction where a halogen atom acts as an electrophilic species) could also be a significant factor in its condensed-phase behavior, which MD simulations could effectively model.

Prediction and Analysis of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that characterize specific properties of a molecule. They are calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Several key descriptors for this compound have been computed and are available in chemical databases. nih.gov

Table 2: Computed Molecular Descriptors for this compound This table is interactive. You can sort and filter the data.

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| XLogP3-AA | 3.6 | A measure of lipophilicity (water-octanol partition coefficient). A positive value indicates a preference for nonpolar environments. | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | The molecule has no hydrogen atoms attached to highly electronegative atoms (N, O, F) and thus cannot act as a hydrogen bond donor. | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor. | PubChem nih.gov |

| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, indicating molecular flexibility (the C-O and C-C bonds of the ethoxy group). | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | The surface area of polar atoms (oxygen). This value suggests low polarity and limited ability to cross biological membranes via polar routes. | PubChem nih.gov |

These descriptors collectively paint a picture of this compound as a relatively nonpolar, lipophilic molecule with limited hydrogen bonding capability but some conformational flexibility.

Applications and Advanced Materials Chemistry Involving 2,4 Dibromo 1 Ethoxybenzene

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bonds in 2,4-dibromo-1-ethoxybenzene, particularly through metal-catalyzed cross-coupling reactions, allows it to serve as a foundational building block for more intricate molecules. This capability is crucial in the development of new pharmaceuticals, agrochemicals, and complex aromatic systems.

Building Block for Pharmaceutical Leads and Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. The bromine atoms act as handles for introducing diverse functional groups, enabling the construction of complex molecular scaffolds.

A notable application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. pensoft.netpensoft.net For instance, a related compound, 1,4-dibromo-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin. synthinkchemicals.com The synthesis of such C-aryl glycoside drugs often involves the creation of a key diarylmethane intermediate. pensoft.netgoogle.com Synthetic routes may involve the coupling of a brominated phenyl derivative with another aromatic component, highlighting the importance of dibrominated precursors in constructing the final API structure. pensoft.netpensoft.net The general strategy often involves a multi-step process where the dibromo-substituted benzene (B151609) core is modified sequentially to build the final, complex drug molecule. google.comresearchgate.net

Table 1: Role of Dibrominated Phenyl Ethers in Pharmaceutical Synthesis

| Pharmaceutical Target | Intermediate Type | Key Reaction | Purpose of Dibromo-ethoxybenzene |

|---|

Precursor for Agrochemical Development

The structural motifs present in this compound are also valuable in the agrochemical industry. Halogenated aromatic compounds are integral to the design of modern pesticides, herbicides, and fungicides. The presence and position of halogen atoms can significantly influence the biological activity, selectivity, and environmental persistence of these agents.

While specific examples detailing the direct use of this compound in commercial agrochemicals are not extensively documented in public literature, the utility of similar building blocks like 1,4-dibromo-2,5-difluorobenzene (B1294941) is well-established. researchgate.net This analogous compound is instrumental in creating novel crop protection agents where the halogen substituents enhance efficacy. researchgate.net The principles of molecular design in agrochemicals often mirror those in pharmaceuticals, where a halogenated core is functionalized to optimize interaction with a biological target. The dibromo-pattern of this compound offers two reactive sites for such modifications, allowing for the systematic development of new active compounds.

Synthesis of Polycyclic Aromatic Compounds and Heterocycles

The two bromine atoms on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govresearchgate.netscielo.brsumitomo-chem.co.jp These reactions are powerful tools for forming carbon-carbon bonds and are widely used to construct complex polycyclic aromatic compounds (PACs) and heterocyclic systems.

In a typical Suzuki reaction, the dibrominated compound can be reacted sequentially or in a double-coupling manner with arylboronic acids. nih.govresearchgate.net This allows for the controlled assembly of biaryl and terphenyl structures, which are the backbones of many functional materials and complex organic molecules. For example, research has demonstrated the synthesis of fused polycyclic aromatics through the coupling of di-brominated precursors with various boronic acids, followed by cyclization steps. The ethoxy group on the ring can influence the solubility and electronic properties of the resulting polycyclic systems.

Table 2: Representative Suzuki Coupling for Polycyclic Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound (analog) | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl or Terphenyl derivative |

Development of Functional Materials and Polymers

The same reactivity that makes this compound a useful synthetic intermediate also allows for its use as a monomer in the creation of advanced functional materials, including polymers for electronics and liquid crystalline assemblies.

Incorporation into Conjugated Polymers for Organic Electronics and Optoelectronics

Conjugated polymers, which feature alternating single and double bonds along their backbone, are the active components in many organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of these polymers often relies on the polymerization of di-halogenated aromatic monomers with other co-monomers through reactions like Stille or Suzuki polycondensation. wiley-vch.deosti.govnih.gov

This compound can serve as an "A-A" type monomer in a polymerization reaction with a "B-B" type monomer, such as a diboronic ester or an organotin compound. The ethoxy group enhances the solubility of the resulting polymer, which is crucial for solution-based processing and device fabrication. The specific 2,4-substitution pattern would introduce a kink in the polymer chain, potentially disrupting extensive π-stacking and influencing the material's solid-state morphology and electronic properties. This structural control is essential for tuning the performance of organic electronic materials.

Synthesis of Liquid Crystalline Materials and Supramolecular Assemblies

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. nih.gov The formation of these phases depends on molecular shape and intermolecular interactions. The elongated, somewhat rigid structure of molecules derived from this compound, combined with the presence of polarizable bromine atoms and an alkoxy chain, provides the necessary features for liquid crystalline behavior.

Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base. researchgate.net Studies on similar dibromo-dialkoxybenzene compounds have shown that intermolecular Br···O or Br···Br interactions can direct the self-assembly of molecules into well-ordered, two-dimensional networks in the solid state. researchgate.netmdpi.com This capacity for self-assembly is fundamental to supramolecular chemistry and the bottom-up fabrication of novel materials. By carefully designing molecules based on the this compound scaffold, it is possible to program their assembly into complex supramolecular structures, including liquid crystals, with specific and tunable properties. whiterose.ac.ukresearchgate.net

Role in Catalyst and Ligand Design for Organic Reactions

Extensive research of scientific literature and chemical databases reveals no documented instances of this compound being utilized as a precursor or building block in the design and synthesis of catalysts or ligands for organic reactions. While the compound is commercially available and has a registered CAS number, its application in the field of catalysis and advanced materials chemistry appears to be currently unexplored or at least not published in accessible literature.

The foundational principles of ligand design often involve the use of di-functionalized aromatic compounds to create bidentate ligands, which are crucial for the stability and reactivity of metal catalysts. Theoretically, the two bromine atoms on the this compound ring could serve as anchor points for the introduction of coordinating groups, such as phosphines, amines, or other heteroatoms, to form pincer or other types of multidentate ligands. The ethoxy group could also potentially play a role in modulating the electronic properties of such a hypothetical ligand.

However, a thorough review of synthetic methodologies for phosphine (B1218219) ligands, which are a cornerstone of modern catalysis, does not show the use of this compound. nih.govorganic-chemistry.org General methods for phosphine ligand synthesis typically involve the reaction of organometallic reagents with halophosphines or the cross-coupling of aryl halides with phosphine sources. nih.gov While dibrominated benzenes are employed in these syntheses, the specific 2,4-dibromo-1-ethoxy substituted pattern has not been reported as a starting material for a targeted ligand synthesis.

Similarly, the concept of directed ortho-metalation, a powerful tool for the functionalization of aromatic rings, could in theory be applied to an ethoxybenzene derivative. core.ac.uk This could allow for the selective introduction of a coordinating group at the position ortho to the ethoxy group. However, no literature has been found that details such a synthetic route starting from this compound for the purpose of creating a catalyst or ligand.

In the broader context of cross-coupling reactions, aryl halides are fundamental substrates. nih.gov The development of highly active catalyst systems often relies on the careful design of supporting ligands. While there is a vast body of research on the development of ligands for the coupling of aryl bromides, there is no specific mention of ligands derived from this compound.

Q & A

Q. What are the common synthetic routes for 2,4-Dibromo-1-ethoxybenzene, and how can reaction conditions be optimized for yield?

Synthesis typically involves bromination of 1-ethoxybenzene using electrophilic aromatic substitution. Direct bromination with Br₂ in the presence of FeBr₃ or HBr may yield regioselective dibromination at the 2- and 4-positions. Optimization includes controlling temperature (0–25°C) and stoichiometry (2.2–2.5 equiv Br₂). Solvent choice (e.g., CH₂Cl₂ or CCl₄) impacts reaction efficiency, with polar aprotic solvents favoring solubility of intermediates. Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .

Q. What purification techniques are recommended for this compound, and how do solubility properties influence solvent selection?

Recrystallization from ethanol or hexane-ethyl acetate mixtures is effective due to moderate solubility in polar solvents (e.g., ~0.5 g/mL in ethanol at 20°C). Column chromatography (SiO₂, hexane:ethyl acetate 9:1) resolves byproducts like mono-brominated isomers. Solubility in non-polar solvents (e.g., CCl₄, d = 1.495 g/cm³) aids in phase separation during workup .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H NMR : Ethoxy group appears as a triplet (δ ~1.4 ppm, CH₃) and quartet (δ ~4.0 ppm, OCH₂). Aromatic protons (meta to Br) resonate as a singlet at δ ~7.2 ppm.

- ¹³C NMR : C-Br signals at δ ~115–125 ppm; ethoxy carbons at δ ~14–65 ppm.

- IR : Strong C-O-C stretch at ~1250 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise from heavy atom substitution?

SHELXTL (Bruker) or SHELXL (open-source) refines heavy-atom positions via direct methods. Bromine’s high electron density enhances phasing but may obscure lighter atoms (e.g., oxygen in ethoxy). Twin refinement is critical for resolving overlapping reflections in orthorhombic or monoclinic systems. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What strategies address discrepancies in reported synthetic yields or byproduct formation across studies?

Contradictions often stem from competing bromination pathways (e.g., para vs. ortho substitution). Systematic analysis via HPLC or GC-MS identifies byproducts (e.g., 2-bromo-4-ethoxybenzene). Adjusting Lewis acid catalysts (e.g., AlCl₃ vs. FeBr₃) or using kinetic vs. thermodynamic control (e.g., low vs. high temperature) improves selectivity. Cross-validate results with computational models (DFT) to predict regioselectivity .

Q. How do steric and electronic effects of bromine and ethoxy substituents influence reactivity in cross-coupling reactions?

Bromine’s electron-withdrawing effect deactivates the ring, slowing Suzuki-Miyaura coupling, while ethoxy’s electron-donating nature activates adjacent positions. Steric hindrance at the 2-position may favor coupling at the 4-position. Use Pd(PPh₃)₄ with K₂CO₃ in THF for optimized Buchwald-Hartwig amination .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Use nitrile gloves, lab coats, and sealed goggles to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood due to potential HBr release.

- Neutralize waste with 10% NaOH before disposal. Store at 2–8°C in amber glass to prevent photodegradation .

Applications in Organic Synthesis

Q. What role does this compound serve as an intermediate in synthesizing complex molecules?

It is a precursor for liquid crystals (e.g., ethynyl-substituted derivatives via Sonogashira coupling) and pharmaceuticals (e.g., dibenzo-oxazepines via Ullmann condensation). The ethoxy group enhances solubility in coupling reactions, enabling one-pot multi-step syntheses .

Data Validation

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.